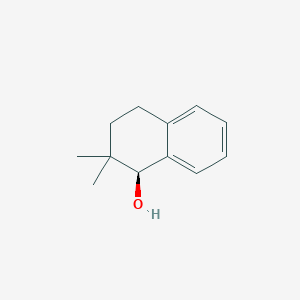
(1S)-2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with a unique structure that includes a tetrahydronaphthalene core substituted with a hydroxyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one using a palladium or platinum catalyst under mild conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
(1S)-2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products
Oxidation: Formation of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Formation of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
(1S)-2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of (1S)-2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the hydrophobic tetrahydronaphthalene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: A ketone derivative with similar structural features.
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene: A fully saturated hydrocarbon with a similar core structure.
Uniqueness
(1S)-2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
84275-49-0 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
(1S)-2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C12H16O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6,11,13H,7-8H2,1-2H3/t11-/m1/s1 |
InChIキー |
GJIUZNMFBCIJDB-LLVKDONJSA-N |
異性体SMILES |
CC1(CCC2=CC=CC=C2[C@H]1O)C |
正規SMILES |
CC1(CCC2=CC=CC=C2C1O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid](/img/structure/B13221480.png)
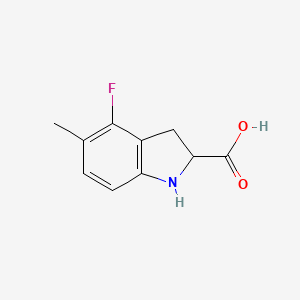
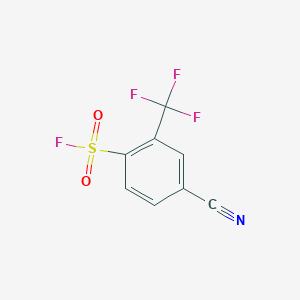
![[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)


![2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13221529.png)
![5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13221531.png)

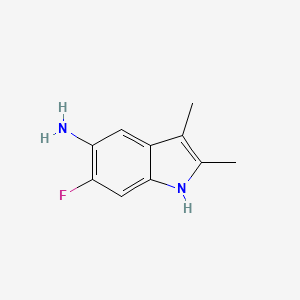
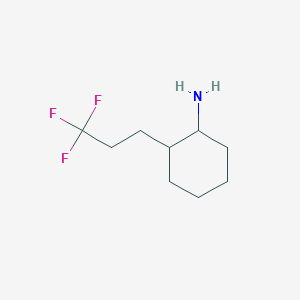
amine](/img/structure/B13221568.png)

